molecular formula C17H16F3NO3 B268937 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B268937
M. Wt: 339.31 g/mol
InChI Key: OUTXGUCSFMWSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B cell-related diseases.

Mechanism of Action

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide works by binding to the active site of BTK and preventing its activation. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell development and activation. By inhibiting BTK, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide blocks the downstream signaling events that lead to B cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potent anti-tumor activity in B cell malignancies, including lymphoma and leukemia. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to reduce autoantibody production and improve disease symptoms in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene or other alterations in the B cell signaling pathway.

Future Directions

There are several potential future directions for research on 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B cell signaling pathway. Another potential direction is the investigation of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and treatment duration for 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical settings.

Synthesis Methods

The synthesis of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction between the amine and 4-fluorobenzoyl chloride to form 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. In these studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit BTK activity and disrupt B cell signaling pathways, leading to decreased proliferation and survival of malignant B cells.

properties

Product Name

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

OUTXGUCSFMWSOU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.